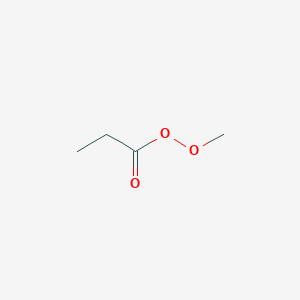
Methyl propaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl propaneperoxoate is a chemical compound that is widely used in scientific research for its unique properties and applications. It is a peroxide compound that is commonly used as a radical initiator in various chemical reactions. Its chemical formula is C4H8O3, and it is also known as MPPE or MPP.
Mecanismo De Acción
Methyl propaneperoxoate acts as a radical initiator by undergoing homolytic cleavage to produce two methyl radicals. These radicals are highly reactive and can initiate various chemical reactions, such as polymerization and oxidation reactions. The mechanism of action of methyl propaneperoxoate is highly dependent on the reaction conditions and the nature of the reactants.
Efectos Bioquímicos Y Fisiológicos
Methyl propaneperoxoate is not typically used in biochemical or physiological studies due to its highly reactive and unstable nature. It can cause severe skin and eye irritation and may be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl propaneperoxoate is a highly reactive and efficient radical initiator that is commonly used in laboratory experiments. It is easy to handle and has a relatively low cost. However, its unstable nature and potential for explosive decomposition limit its use in certain applications. Additionally, it can be difficult to control the reaction conditions and the nature of the resulting products.
Direcciones Futuras
There are several potential future directions for the use of methyl propaneperoxoate in scientific research. One area of interest is the development of new polymerization reactions using methyl propaneperoxoate as a radical initiator. Additionally, there is growing interest in the use of methyl propaneperoxoate in the synthesis of novel organic compounds and pharmaceuticals. Finally, there is potential for the use of methyl propaneperoxoate in the development of new materials and technologies, such as nanomaterials and electronic devices.
Métodos De Síntesis
Methyl propaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with methyl propionate. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a clear, colorless liquid that is highly reactive and unstable.
Aplicaciones Científicas De Investigación
Methyl propaneperoxoate has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, such as the synthesis of polyethylene and polypropylene. It is also used in the production of various organic compounds, such as esters and ethers. Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
155249-05-1 |
|---|---|
Nombre del producto |
Methyl propaneperoxoate |
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.1 g/mol |
Nombre IUPAC |
methyl propaneperoxoate |
InChI |
InChI=1S/C4H8O3/c1-3-4(5)7-6-2/h3H2,1-2H3 |
Clave InChI |
YWTJTYXQYJSKNB-UHFFFAOYSA-N |
SMILES |
CCC(=O)OOC |
SMILES canónico |
CCC(=O)OOC |
Sinónimos |
Propaneperoxoic acid, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



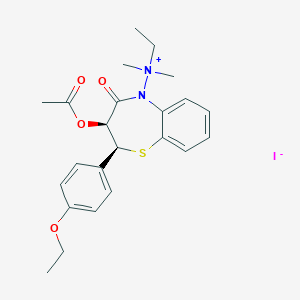
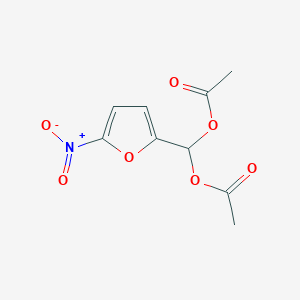
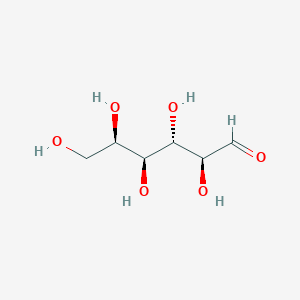
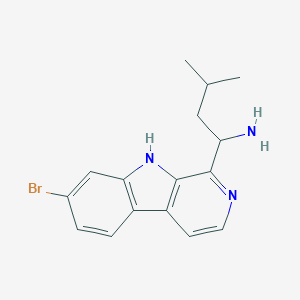
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
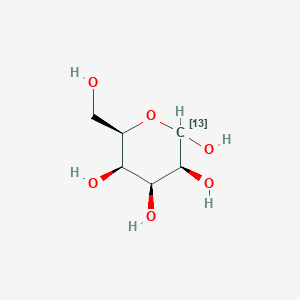
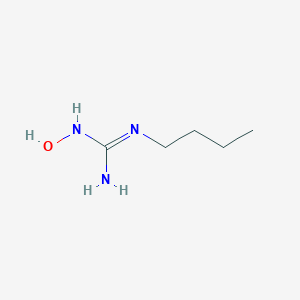
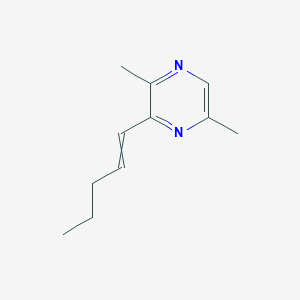
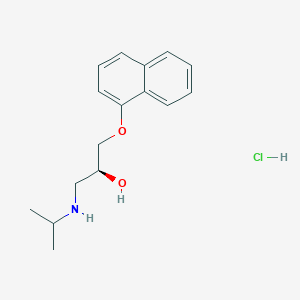
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
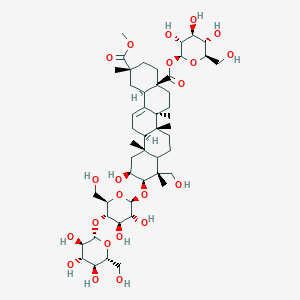
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)